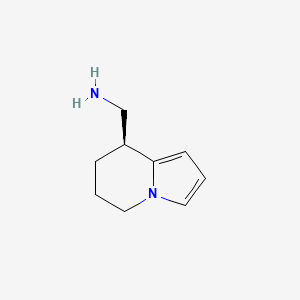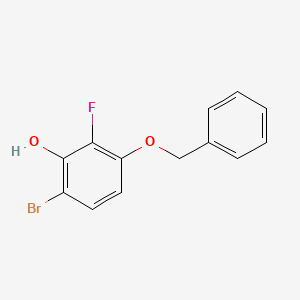
3-CHLORO-2-CYANOISONICOTINIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-2-CYANOISONICOTINIC ACID: is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom, a cyano group, and a carboxylic acid group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-2-CYANOISONICOTINIC ACID typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the chlorination of 2-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized processes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-CHLORO-2-CYANOISONICOTINIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Pyridines: Formed by nucleophilic substitution.
Aminopyridines: Resulting from the reduction of the cyano group.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
Chemistry: 3-CHLORO-2-CYANOISONICOTINIC ACID is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism by which 3-CHLORO-2-CYANOISONICOTINIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
- 3-Chloropyridine-4-carboxylic acid
- 2-Cyanopyridine
- 4-Cyanopyridine
- 3-Cyanopyridine
Comparison: 3-CHLORO-2-CYANOISONICOTINIC ACID is unique due to the presence of both a chlorine atom and a cyano group on the pyridine ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a combination of functionalities that can be exploited in various synthetic and industrial applications .
Properties
CAS No. |
1256820-57-1 |
|---|---|
Molecular Formula |
C7H3ClN2O2 |
Molecular Weight |
182.563 |
IUPAC Name |
3-chloro-2-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-4(7(11)12)1-2-10-5(6)3-9/h1-2H,(H,11,12) |
InChI Key |
QTWMFXHKNVZGOT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C#N |
Synonyms |
3-chloro-2-cyanoisonicotinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)


![6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B572733.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
